2-Chloro-5-(piperazin-1-yl)benzonitrile
Description
2-Chloro-5-(piperazin-1-yl)benzonitrile is a benzonitrile derivative featuring a chlorine substituent at the 2-position and a piperazine ring at the 5-position of the benzene core. This structure combines the electron-withdrawing cyano group with a piperazine moiety, which is often leveraged in medicinal chemistry for its ability to modulate solubility, bioavailability, and receptor interactions.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-5-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
WWWQCGABIADKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with piperazine. The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with piperazine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-(piperazin-1-yl)benzonitrile may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
2-Chloro-5-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chlorine and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following compounds share the benzonitrile-piperazine scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Pharmacological and Toxicological Profiles
- PAK1-Selective Degraders : Fluorinated analogs (e.g., 5-Fluoro-2-(piperazin-1-yl)benzonitrile) demonstrate enhanced selectivity for PAK1, a kinase implicated in cancer .
- Hazard Profile of 2-Chloro-5-(trifluoromethyl)benzonitrile: Exhibits acute toxicity (RADS, respiratory irritation) and environmental hazards due to trifluoromethyl and cyano groups .
- AMPK Activators : Piperazinylmethyl derivatives show indirect AMPK activation, with improved brain penetration attributed to the benzonitrile core .
Physicochemical Properties
- Solubility : Piperazine-containing analogs generally exhibit moderate water solubility due to basic nitrogen atoms, whereas nitro or trifluoromethyl groups reduce solubility .
- Stability: Cyano groups in 2-Chloro-5-(trifluoromethyl)benzonitrile confer thermal instability, releasing toxic gases under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
